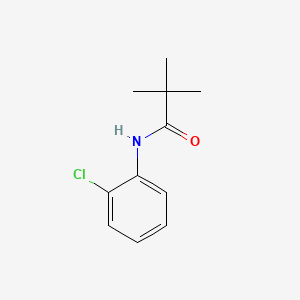

4-chloro-N-propylbenzamide

Descripción general

Descripción

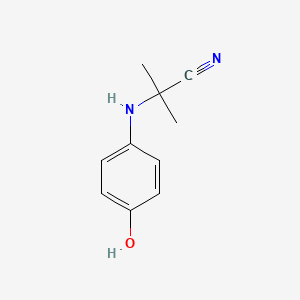

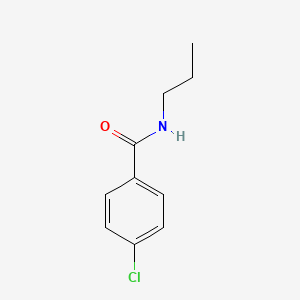

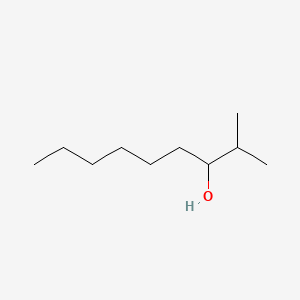

“4-chloro-N-propylbenzamide” is a chemical compound with the linear formula C10H12ClNO . It has a molecular weight of 197.666 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of amides like “4-chloro-N-propylbenzamide” can be achieved through the direct condensation of carboxylic acids and amines . This process is performed in pyridine at 85 °C with a wide range of substrates, providing the corresponding amide products in moderate to excellent yields and high purity .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- The compound 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, a derivative, has been synthesized and investigated for its structure-property relationship and antitumor activity. The structure of this compound was determined using various spectroscopic methods and it demonstrated slightly better inhibition than a known compound in certain cancer cell lines (He, Yang, Hou, Teng, & Wang, 2014).

Pharmacological Evaluation

- A series of derivatives, including 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, were designed and evaluated as anticonvulsant agents. One compound in particular showed significant sedative-hypnotic activity, suggesting the involvement of benzodiazepine receptors in the pharmacological properties of these compounds (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Photocatalytic Degradation Study

- The effects of various adsorbents used as supports for Titanium Dioxide loading on the photocatalytic degradation of Propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) were investigated. This study provided insights into the enhancement of the rate of mineralization of propyzamide and the reduction of toxic intermediates in solution (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Polymer Synthesis and Characterization

- Research on novel diamines with built-in sulfone, ether, and amide structure for polymer synthesis involved the preparation of compounds like N-(4-hydroxy phenyl)-4-nitrobenzamide and related polyimides. These studies focus on the synthesis, characterization, and properties of new types of soluble thermally stable polymers (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Analytical Chemistry Applications

- In analytical chemistry, phenyl-type stationary phases with different substituted benzenes, including N-propylbenzamide, have been synthesized and evaluated in supercritical fluid chromatography. This research aids in understanding the retention mechanisms of these phases and their applications in separating complex compounds like phenolic compounds (Jiang, Ke, Cai, Zhang, Fu, Jin, & Liang, 2019).

Propiedades

IUPAC Name |

4-chloro-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCPRUGQAUVUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323823 | |

| Record name | 4-chloro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-propylbenzamide | |

CAS RN |

7461-32-7 | |

| Record name | NSC404946 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1594190.png)